molecular formula C22H16Br2N2 B1311697 2,4-Dibromo-1-trityl-1H-imidazole CAS No. 871269-06-6

2,4-Dibromo-1-trityl-1H-imidazole

Cat. No.: B1311697
CAS No.: 871269-06-6
M. Wt: 468.2 g/mol
InChI Key: XXGYCEHPOQAPKF-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-trityl-1H-imidazole is a chemical compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions

Biochemical Analysis

Biochemical Properties

2,4-Dibromo-1-trityl-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to altered metabolic pathways and biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in conformational changes that affect the function of the target molecule. For instance, the compound’s interaction with cytochrome P450 enzymes can inhibit their catalytic activity, thereby affecting the metabolism of substrates . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under controlled conditions, but it may degrade when exposed to light or extreme pH levels. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level triggers significant changes in physiological and biochemical parameters .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation can influence its activity and function, affecting the overall cellular response .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules and modulate its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-1-trityl-1H-imidazole typically involves the bromination of 1-trityl-1H-imidazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1-trityl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

2,4-Dibromo-1-trityl-1H-imidazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-1H-imidazole: Lacks the trityl group, which can affect its chemical properties and reactivity.

    2,4,5-Tribromo-1H-imidazole:

Uniqueness

2,4-Dibromo-1-trityl-1H-imidazole is unique due to the presence of both bromine atoms and the trityl group. This combination of substituents provides distinct chemical properties, such as increased steric hindrance and potential for specific interactions with molecular targets. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,4-dibromo-1-tritylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Br2N2/c23-20-16-26(21(24)25-20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGYCEHPOQAPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428403
Record name 2,4-Dibromo-1-trityl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871269-06-6
Record name 2,4-Dibromo-1-trityl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibromo-1-trityl-1H-imidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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